3-Methyl-2-(trifluoromethyl)-1H-indole discovery and history
3-Methyl-2-(trifluoromethyl)-1H-indole discovery and history
An In-Depth Technical Guide to 3-Methyl-2-(trifluoromethyl)-1H-indole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 3-Methyl-2-(trifluoromethyl)-1H-indole, a molecule of significant interest. We delve into its historical context, explore classical and contemporary synthetic methodologies with detailed protocols, and discuss its physicochemical properties and burgeoning applications. This document serves as an in-depth resource for researchers aiming to synthesize, understand, and utilize this versatile fluorinated indole.
Introduction: The Significance of Trifluoromethylated Indoles
The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group can dramatically and often favorably alter a molecule's physicochemical and biological properties.[1] The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[1] These attributes make trifluoromethylated indoles highly sought-after building blocks in drug discovery. 3-Methyl-2-(trifluoromethyl)-1H-indole, in particular, offers a unique combination of a reactive methyl group at the 3-position and a chemically robust trifluoromethyl group at the 2-position, paving the way for diverse functionalization and the development of novel therapeutic agents and advanced materials.
Discovery and Historical Context
While a singular, definitive "discovery" paper for 3-Methyl-2-(trifluoromethyl)-1H-indole is not readily apparent in the literature, the pioneering work of Yoshiro Kobayashi and his group in the 1970s on the synthesis and reactions of trifluoromethylated indoles laid the foundational groundwork for this class of compounds. Their 1974 publication in The Journal of Organic Chemistry, titled "Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles," stands as a landmark contribution.[2] This research detailed methods for introducing the trifluoromethyl group into the indole ring system, and it is highly probable that the synthesis of 3-Methyl-2-(trifluoromethyl)-1H-indole was either described within this work or was made possible by the methodologies it established.
Early synthetic efforts were often hampered by the harsh conditions required for trifluoromethylation. The development of the Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883, provided a versatile method for constructing the indole ring from phenylhydrazines and carbonyl compounds.[3][4] This classical reaction has been adapted over the years for the synthesis of a wide variety of substituted indoles, including those bearing fluorine-containing groups.
Synthetic Methodologies
The synthesis of 3-Methyl-2-(trifluoromethyl)-1H-indole can be approached through both classical and modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to various reaction conditions.
Classical Approach: The Fischer Indole Synthesis
The Fischer indole synthesis remains a robust and widely used method for the preparation of indoles.[3][4] The synthesis of 3-Methyl-2-(trifluoromethyl)-1H-indole via this route would involve the acid-catalyzed reaction of phenylhydrazine with 1,1,1-trifluoroacetone.
Reaction Scheme:
Caption: Fischer Indole Synthesis of 3-Methyl-2-(trifluoromethyl)-1H-indole.
Detailed Experimental Protocol (Hypothetical, based on established Fischer Indole Synthesis procedures):
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Hydrazone Formation:
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To a stirred solution of phenylhydrazine (1.0 eq) in ethanol (5 mL per mmol of phenylhydrazine) is added 1,1,1-trifluoroacetone (1.1 eq).
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A catalytic amount of acetic acid (0.1 eq) is added, and the mixture is stirred at room temperature for 2 hours.
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The formation of the phenylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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Cyclization:
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The crude hydrazone is added to a pre-heated solution of polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent like ethanol or acetic acid.
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The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours.
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The reaction progress is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
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The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.
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Work-up and Purification:
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The product is extracted with ethyl acetate (3 x 20 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Methyl-2-(trifluoromethyl)-1H-indole.
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Causality Behind Experimental Choices:
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Acid Catalyst: A Brønsted or Lewis acid is crucial for the[1][1]-sigmatropic rearrangement, which is the key bond-forming step in the Fischer indole synthesis.[4]
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Heat: The cyclization and subsequent elimination of ammonia to form the aromatic indole ring are typically endothermic and require elevated temperatures.
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Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenylhydrazine and improve yields.
Modern Synthetic Approaches
More recent synthetic innovations have provided milder and more efficient routes to trifluoromethylated indoles.
3.2.1. Copper-Catalyzed Domino Trifluoromethylation/Cyclization
A notable modern approach involves a domino reaction of 2-alkynylanilines with a trifluoromethyl source, often a copper-based reagent.[5] This method offers high regioselectivity and functional group tolerance.
Reaction Scheme:
Caption: Copper-Catalyzed Domino Synthesis of 2-(Trifluoromethyl)indoles.
Detailed Experimental Protocol (Adapted for 3-Methyl-2-(trifluoromethyl)-1H-indole):
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Starting Material Synthesis: The requisite starting material, 2-(prop-1-yn-1-yl)aniline, would first need to be synthesized, for example, via a Sonogashira coupling of 2-iodoaniline and propyne.
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Reaction Setup:
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To a flame-dried Schlenk tube under an argon atmosphere is added the copper(I) trifluoromethylating agent (e.g., CuCF₃, 1.5 eq), a suitable ligand (e.g., TMEDA, 2.0 eq), and a solvent such as DMF or DMSO.
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2-(prop-1-yn-1-yl)aniline (1.0 eq) is then added to the mixture.
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Reaction Execution:
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The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours.
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The reaction is monitored by LC-MS or TLC for the consumption of the starting material and the formation of the product.
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Work-up and Purification:
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Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
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The mixture is extracted with ethyl acetate (3 x 20 mL).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
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The residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-Methyl-2-(trifluoromethyl)-1H-indole.
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Expertise & Experience Insights:
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The choice of the copper source and ligand can be critical for the efficiency of the trifluoromethylation step.
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The reaction temperature and time need to be carefully optimized to maximize the yield and minimize side product formation.
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The N-protecting group on the aniline can influence the reaction outcome; in some cases, a free N-H may be suitable, while in others, a protecting group might be necessary.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-Methyl-2-(trifluoromethyl)-1H-indole is essential for its application in research and development.
Table 1: Physicochemical Properties of 3-Methyl-2-(trifluoromethyl)-1H-indole
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₃N | PubChem[6] |
| Molecular Weight | 199.17 g/mol | PubChem[6] |
| IUPAC Name | 3-methyl-2-(trifluoromethyl)-1H-indole | PubChem[6] |
| CAS Number | 913955-35-8 | PubChem[6] |
| XLogP3 | 3.3 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the N-H proton (which may be broad), and a singlet for the methyl group at the 3-position.
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¹³C NMR: The carbon NMR will display signals for the eight aromatic carbons and the methyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.
Applications in Drug Discovery and Materials Science
The unique structural features of 3-Methyl-2-(trifluoromethyl)-1H-indole make it a valuable scaffold in several areas of research.
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Medicinal Chemistry: The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the indole core is a well-known pharmacophore.[1] The methyl group at the 3-position provides a handle for further functionalization, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. Potential therapeutic areas where this scaffold could be explored include oncology, neurodegenerative diseases, and infectious diseases.
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Materials Science: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the indole ring system. This makes 3-Methyl-2-(trifluoromethyl)-1H-indole a potential building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
3-Methyl-2-(trifluoromethyl)-1H-indole is a fascinating molecule with a rich, albeit not perfectly defined, history rooted in the pioneering work on fluorinated organic compounds. The evolution of its synthesis from classical methods like the Fischer indole synthesis to modern, more efficient protocols highlights the advancements in synthetic organic chemistry. Its unique combination of a privileged indole scaffold and a property-enhancing trifluoromethyl group ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. This guide provides a solid foundation for researchers to explore the full potential of this versatile building block.
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483. Retrieved from [Link]
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